N-[(3S)-2-oxothiolan-3-yl]butanamide
Overview
Description
“N-[(3S)-2-oxothiolan-3-yl]butanamide” is a chemical compound with the molecular formula C8H13NO2S . It is also known by other names such as “N-butyryl-L-Homocysteine thiolactone” and has a molecular weight of 187.26 g/mol . This compound is a natural product found in Lyngbya majuscula .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
. The molecule has a complexity of 194 and contains 12 heavy atoms . The canonical SMILES representation is CCCC(=O)NC1CCSC1=O
. Physical And Chemical Properties Analysis
“N-[(3S)-2-oxothiolan-3-yl]butanamide” has a molecular weight of 187.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the molecule are 187.06669983 g/mol . The topological polar surface area is 71.5 Ų .Scientific Research Applications
Synthesis and Chemistry
N-[(3S)-2-oxothiolan-3-yl]butanamide and related compounds have significant roles in synthetic chemistry. Their use as precursors for the synthesis of heterocyclic compounds is noteworthy. For instance, Fadda, Abdel‐Galil, and Elattar (2015) reviewed the synthesis and utility of 3-oxo-N-(pyridin-2-yl)butanamide compounds, emphasizing their importance in preparing various heterocycles (Fadda, Abdel‐Galil, & Elattar, 2015).
Biological and Pharmacological Applications
The biological and pharmacological potential of N-[(3S)-2-oxothiolan-3-yl]butanamide derivatives has been explored in several studies. Nitta et al. (2008) synthesized a series of related compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors, demonstrating their potential in treating type 2 diabetes (Nitta et al., 2008). Nazir et al. (2018) investigated indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, revealing their potent inhibitory activity against the urease enzyme (Nazir et al., 2018). Similarly, other studies have synthesized and evaluated various derivatives for their antimicrobial (Farag, Kheder, & Mabkhot, 2009), anticonvulsant (Kamiński et al., 2015), and alpha-amylase inhibitory activities (Mathew et al., 2015).
Photoaffinity Labelling and Binding Site Studies
In the field of neuropharmacology, specifically related to antiepileptic drugs, compounds like N-[(3S)-2-oxothiolan-3-yl]butanamide have been used in photoaffinity labelling to identify binding sites in the brain. For example, Fuks et al. (2003) utilized an analogue of levetiracetam (a drug similar in structure) for photoaffinity labelling studies to map the drug’s binding site in the brain (Fuks et al., 2003).
Other Applications
Various other studies explore the synthesis and applications of related butanamide derivatives in areas like odorless thioacetalization (Liu et al., 2004), tyrosinase and melanin inhibition (Raza et al., 2019), and radiopharmaceutical applications (Achour et al., 1998).
properties
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654522 | |
Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S)-2-oxothiolan-3-yl]butanamide | |
CAS RN |
202284-85-3 | |
Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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